Cas no 1241683-05-5 ((1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine)

(1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine
- (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
- (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine
- (1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
- AKOS037646509
- DB-179531
- MFCD06762189
- (S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethylamine
- F16932
- 1241683-05-5
- SCHEMBL21711983
- CS-0162130
- AS-69263
- JGOIWTAAYYAMKP-YFKPBYRVSA-N
- (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
- EN300-1929994
-
- MDL: MFCD06762189
- Inchi: 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
- InChI Key: JGOIWTAAYYAMKP-YFKPBYRVSA-N
- SMILES: FC1=C(C(F)(F)F)C=CC(=C1)[C@H](C)N
Computed Properties
- Exact Mass: 207.06711194 g/mol
- Monoisotopic Mass: 207.06711194 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.2
- Molecular Weight: 207.17
(1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC209-50mg |
(1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine |
1241683-05-5 | 95+% | 50mg |
829.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53470-1g |
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine |
1241683-05-5 | 95% | 1g |
¥5478.0 | 2024-07-19 | |
Key Organics Ltd | AS-69263-100MG |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | >95% | 100mg |
£342.00 | 2025-02-08 | |
Enamine | EN300-1929994-0.05g |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | 0.05g |
$636.0 | 2023-09-17 | ||
Enamine | EN300-1929994-10.0g |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1929994-1.0g |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | 1g |
$1357.0 | 2023-05-26 | ||
eNovation Chemicals LLC | D513521-100mg |
(1S)-1-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl Salt |
1241683-05-5 | >95% | 100mg |
$365 | 2025-02-20 | |
Enamine | EN300-1929994-10g |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | 10g |
$3254.0 | 2023-09-17 | ||
Enamine | EN300-1929994-5g |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine |
1241683-05-5 | 5g |
$2193.0 | 2023-09-17 | ||
Aaron | AR01DUWP-100mg |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethylamine |
1241683-05-5 | 95% | 100mg |
$220.00 | 2025-02-09 |
(1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on (1S)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
(1S)-1-3-Fluoro-4-(Trifluoromethyl)Phenyl Ethan-1-Amine: A Comprehensive Overview
(1S)-1-3-Fluoro-4-(Trifluoromethyl)Phenyl Ethan-1-Amine, also known by its CAS number 1241683-05-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications. The presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring introduces distinct electronic properties, which are pivotal in determining its reactivity and biological activity.
Recent studies have highlighted the potential of (1S)-1-3-fluoro-4-(trifluoromethyl)phenyl ethanamine as a building block in drug discovery. Its chiral center at the ethanamine position allows for the synthesis of enantiomerically pure compounds, which are crucial in developing drugs with high efficacy and reduced side effects. Researchers have explored its role in modulating enzyme activity, particularly in kinases and G-protein coupled receptors (GPCRs), which are key targets in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The introduction of the trifluoromethyl group via electrophilic substitution has been optimized to achieve high yields and selectivity. Furthermore, the stereocontrol during the formation of the ethanamine center ensures the desired (S)-configuration, which is essential for its biological activity. These advancements in synthetic methodology have made CAS 1241683-05-5 more accessible for large-scale production and research purposes.
In terms of physical properties, (1S)-1-3-fluoro-4-(trifluoromethyl)phenyl ethanamine exhibits a melting point of approximately 98°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are critical for its characterization and quality control during manufacturing.
The biological evaluation of this compound has revealed promising results in preclinical models. For instance, studies conducted on human cancer cell lines have demonstrated its ability to inhibit cell proliferation by targeting specific signaling pathways. Additionally, its selectivity towards certain receptors over others suggests potential applications in designing drugs with fewer off-target effects. These findings underscore the importance of further research into the pharmacokinetics and toxicity profiles of CAS 1241683-05-5.
From a materials science perspective, the unique electronic properties of (1S)-1-3-fluoro-4-(trifluoromethyl)phenyl ethanamine make it an attractive candidate for use in advanced materials such as organic semiconductors and sensors. The trifluoromethyl group contributes to electron-withdrawing effects, enhancing the molecule's ability to participate in charge transfer processes. This has led to exploratory studies on its integration into thin-film transistor (TFT) devices, where it shows potential for improving device performance.
In conclusion, (1S)-1-3-fluoro-4-(trifluoromethyl)phenyl ethanamine (CAS 1241683-05-5) is a versatile compound with diverse applications across multiple scientific disciplines. Its stereochemistry, functional groups, and physical properties make it an invaluable tool in drug discovery and materials development. As research continues to uncover new insights into its biological activity and chemical versatility, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.
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